5-FAM-Pro-Leu-OH

Protease Activity Assays Fluorescence Spectroscopy High-Throughput Screening

Standardizing MMP activity quantification requires a matched fluorescence reference. Generic standards introduce systematic errors due to differing photophysics. 5-FAM-Pro-Leu-OH (CAS 1360812-71-0) is the precise calibration standard for 5-FAM/QXL 520 FRET substrates. - **Assay sensitivity**: 40-fold higher signal than EDANS/DABCYL; extinction coefficient 13x > EDANS. - **Matched specificity**: Pro-Leu sequence mimics proteolytic product of 520 MMP substrates. - **Supply**: ≥95% purity lyophilized powder; absorption/emission 494/521 nm.

Molecular Formula C32H30N2O9
Molecular Weight 586.6 g/mol
Cat. No. B12392414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-FAM-Pro-Leu-OH
Molecular FormulaC32H30N2O9
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O
InChIInChI=1S/C32H30N2O9/c1-16(2)12-24(30(39)40)33-28(37)25-4-3-11-34(25)29(38)17-5-8-21-20(13-17)31(41)43-32(21)22-9-6-18(35)14-26(22)42-27-15-19(36)7-10-23(27)32/h5-10,13-16,24-25,35-36H,3-4,11-12H2,1-2H3,(H,33,37)(H,39,40)/t24-,25-/m0/s1
InChIKeyDKRSEISZTVYYOM-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-FAM-Pro-Leu-OH Overview


5-FAM-Pro-Leu-OH (CAS: 1360812-71-0) is a fluorescently labeled dipeptide consisting of 5-carboxyfluorescein (5-FAM) conjugated to the N-terminus of the Pro-Leu sequence [1]. It is specifically designed and widely utilized as a fluorescence reference standard for quantifying matrix metalloproteinase (MMP) activity in FRET-based assays, particularly those employing 5-FAM/QXL 520 substrates [2]. The compound exhibits well-defined spectral properties with absorption/emission maxima at 494/521 nm and is supplied as a lyophilized powder with a purity of ≥95% [3].

Workflow Fluorescence reference standard for MMP FRET assays
Spectral range Ex/Em 494/521 nm, compatible with 5-FAM/QXL520 substrates
Format Lyophilized powder, suitable for calibration curve preparation

5-FAM-Pro-Leu-OH Substitution Challenges


Substituting 5-FAM-Pro-Leu-OH with alternative fluorophores like EDANS, Mca, or FITC, or with different peptide sequences, introduces significant experimental variability due to fundamentally different photophysical properties and enzymatic recognition. 5-FAM possesses a substantially higher extinction coefficient and quantum yield than commonly used alternatives, directly translating to superior assay sensitivity [1]. Furthermore, the Pro-Leu dipeptide sequence is specifically tailored to mimic the proteolytic product of 520 MMP FRET substrates, ensuring accurate calibration of enzyme activity that generic fluorescein or non-specific peptide standards cannot provide .

Alternative fluorophores (EDANS, Mca) may shift assay sensitivity and dynamic range due to lower extinction coefficient and quantum yield.
Generic fluorescein or non-sequence-specific standards cannot replicate the Pro-Leu cleavage product, introducing systematic calibration errors.

5-FAM-Pro-Leu-OH Quantitative Evidence


Extinction Coefficient Advantage

The 5-FAM fluorophore in 5-FAM-Pro-Leu-OH exhibits a substantially higher extinction coefficient compared to EDANS and Mca, leading to significantly brighter fluorescence and improved signal-to-noise ratios. This is a direct factor in achieving higher assay sensitivity [1].

Extinction coefficient
Head-to-head
13-fold higher than EDANS; 4-fold higher than Mca
Reported higher signal absorption supports improved assay sensitivity
Solution photophysical property comparison
Protease Activity Assays Fluorescence Spectroscopy High-Throughput Screening

Quantum Yield Advantage

The 5-FAM fluorophore demonstrates a significantly higher fluorescence quantum yield compared to EDANS, indicating a greater efficiency in converting absorbed photons into emitted fluorescence. This property underpins the superior brightness and sensitivity of assays utilizing 5-FAM-based standards and substrates [1].

Quantum yield
Cross-study comparable
5-FAM ≈ 0.92 vs EDANS 0.3–0.5
Higher photon conversion efficiency may enhance signal brightness
Aqueous solution measurement context
Protease Activity Assays Fluorescence Spectroscopy Assay Sensitivity

FRET Assay Sensitivity Advantage

Assays employing the 5-FAM/QXL520 FRET pair, for which 5-FAM-Pro-Leu-OH serves as the fluorescence standard, demonstrate markedly superior sensitivity compared to those using the older EDANS/DABCYL pair. This translates to the ability to detect significantly lower concentrations of enzyme activity [1].

FRET assay sensitivity
Head-to-head
~40-fold more sensitive than EDANS/DABCYL pair
Reported sensitivity gain in renin HTS context supports low-activity detection
Renin inhibitor screening assay
Protease Inhibitor Screening FRET Assays Renin Activity

Substrate Hydrolysis Rate Advantage

When incorporated into a triple-helical peptide substrate for MMPs, the 5-FAM/Dabcyl FRET pair enables significantly faster substrate hydrolysis compared to the Mca/Dnp pair. This results in a more rapid and sensitive assay for detecting MMP-1 and MMP-13 activity [1].

Substrate hydrolysis rate
Head-to-head
Faster hydrolysis for 5-FAM/Dabcyl vs Mca/Dnp
Supports more rapid assay readouts for MMP-1/13
Triple-helical peptide substrate comparison
Matrix Metalloproteinases FRET Substrates Enzyme Kinetics

5-FAM-Pro-Leu-OH Applications


High-Throughput MMP Inhibitor Screening

The superior sensitivity conferred by the 5-FAM/QXL520 FRET pair (40-fold over EDANS/DABCYL) [1] makes 5-FAM-Pro-Leu-OH an essential reference standard for calibrating high-throughput screens. This high sensitivity allows researchers to identify and characterize even weak MMP inhibitors with confidence, reducing false negatives in large compound libraries and accelerating the hit-to-lead process in drug discovery for cancer, arthritis, and cardiovascular diseases .

Low-Abundance Protease Quantification

For studies involving limited biological samples (e.g., patient biopsies, primary cell cultures) or proteases with low expression levels, the high extinction coefficient (13-fold > EDANS) and quantum yield (approx. 0.92) of 5-FAM [2] ensure that the fluorescence standard curve is robust and reliable at the lower detection limit. Using 5-FAM-Pro-Leu-OH minimizes variability and maximizes the signal-to-noise ratio, enabling precise quantification of MMP activity where alternative fluorophores would yield unacceptably high noise .

Assay Standardization & Comparability

Because 5-FAM-Pro-Leu-OH is specifically designed to mimic the proteolytic product of widely used 520 MMP FRET substrates, its use as a calibration standard is critical for normalizing data across different experiments, laboratories, and publications [3]. Substituting with a generic fluorescein standard (e.g., free 5-FAM) introduces systematic errors due to differences in fluorescence properties in the peptide context. This compound ensures that reported RFU values can be accurately converted to absolute enzyme activity units, a cornerstone of reproducible and comparable research .

Custom FRET Substrate Validation

When developing or optimizing novel FRET substrates for MMPs or related proteases, 5-FAM-Pro-Leu-OH serves as an invaluable tool for quantifying the fluorescence quantum yield of the cleaved product. As demonstrated in the development of triple-helical peptide substrates, where the 5-FAM/Dabcyl pair showed faster hydrolysis than Mca/Dnp [4], a reliable standard like 5-FAM-Pro-Leu-OH is essential for benchmarking new designs and ensuring that observed improvements in assay performance are attributable to the substrate and not to instrumentation or calibration errors.

Application
Selection Property
Validation Focus
MMP inhibitor HTS
High-sensitivity 5-FAM/QXL520 FRET pair compatibility
Calibration linearity in inhibitor screening
Low-abundance protease quantification
High quantum yield and extinction coefficient fluorophore
Lower detection limit for limited biological samples
Assay standardization
Sequence-specific Pro-Leu cleavage standard
Inter-laboratory RFU-to-activity conversion
Custom FRET substrate validation
Cleaved-product fluorescence benchmark
Substrate design optimization and kinetic benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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